molecular formula C21H15BrN4O3S B14992736 N3-(4-bromophenyl)-7-methyl-5-oxo-N2-phenyl-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

N3-(4-bromophenyl)-7-methyl-5-oxo-N2-phenyl-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Cat. No.: B14992736
M. Wt: 483.3 g/mol
InChI Key: HNWATSIXKJUNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-(4-BROMOPHENYL)-7-METHYL-5-OXO-N2-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE is a complex heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N3-(4-BROMOPHENYL)-7-METHYL-5-OXO-N2-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones. This reaction is often carried out under basic conditions using potassium tert-butoxide in tert-butanol . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioethers or thiols.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

    Cyclization: Intramolecular cyclization can lead to the formation of different fused ring systems.

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N3-(4-BROMOPHENYL)-7-METHYL-5-OXO-N2-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives such as:

Properties

Molecular Formula

C21H15BrN4O3S

Molecular Weight

483.3 g/mol

IUPAC Name

3-N-(4-bromophenyl)-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

InChI

InChI=1S/C21H15BrN4O3S/c1-12-11-16(27)26-17(19(28)24-15-9-7-13(22)8-10-15)18(30-21(26)23-12)20(29)25-14-5-3-2-4-6-14/h2-11H,1H3,(H,24,28)(H,25,29)

InChI Key

HNWATSIXKJUNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.